2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
S-Ethylglutathione: is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is known for its role as a gloxalase enzyme inhibitor and has a molecular formula of C12H21N3O6S
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Ethylglutathione can be synthesized through the reaction of glutathione with ethylating agents under controlled conditions. The reaction typically involves the use of ethyl iodide or ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an aqueous or organic solvent at a temperature range of 0-25°C to ensure the stability of the product .
Industrial Production Methods: Industrial production of S-Ethylglutathione involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: S-Ethylglutathione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its role in biological systems and its potential therapeutic applications .
Common Reagents and Conditions:
Oxidation: S-Ethylglutathione can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of S-Ethylglutathione, such as S-ethylglutathione disulfide and S-ethylglutathione conjugates with other biomolecules .
Scientific Research Applications
S-Ethylglutathione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-Ethylglutathione involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: S-Ethylglutathione acts as an inhibitor of gloxalase enzymes, which are involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.
Redox Regulation: It participates in redox reactions, helping to maintain the balance between oxidation and reduction within cells.
Detoxification: S-Ethylglutathione conjugates with toxic compounds, facilitating their excretion from the body.
Comparison with Similar Compounds
S-Ethylglutathione can be compared with other glutathione derivatives, such as:
S-Methylglutathione: Similar in structure but with a methyl group instead of an ethyl group. It has different reactivity and biological properties.
S-Propylglutathione: Contains a propyl group, leading to variations in its chemical behavior and applications.
S-Butylglutathione: With a butyl group, it exhibits unique properties compared to S-Ethylglutathione.
Uniqueness: S-Ethylglutathione is unique due to its specific ethyl group, which influences its reactivity and interactions with enzymes and other biomolecules.
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-2-22-6-8(11(19)14-5-10(17)18)15-9(16)4-3-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFDVPSBWOHOAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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